molecular formula C11H10N2O4 B13625800 1-Isopropyl-5-nitroindoline-2,3-dione

1-Isopropyl-5-nitroindoline-2,3-dione

Cat. No.: B13625800
M. Wt: 234.21 g/mol
InChI Key: YPDKOCMJZUFRJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-5-nitroindoline-2,3-dione is a chemical compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-5-nitroindoline-2,3-dione typically involves the nitration of indoline derivatives followed by isopropylation. One common method includes the reaction of indoline with nitric acid to introduce the nitro group at the 5-position. Subsequent alkylation with isopropyl halides under basic conditions yields the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-5-nitroindoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Isopropyl-5-nitroindoline-2,3-dione has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 1-Isopropyl-5-nitroindoline-2,3-dione involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The isopropyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

  • 1-Methyl-5-nitroindoline-2,3-dione
  • 1-Ethyl-5-nitroindoline-2,3-dione
  • 1-Propyl-5-nitroindoline-2,3-dione

Comparison: 1-Isopropyl-5-nitroindoline-2,3-dione is unique due to its specific isopropyl substitution, which influences its reactivity and biological activity. Compared to its methyl and ethyl analogs, the isopropyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis and a promising candidate in drug discovery.

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

5-nitro-1-propan-2-ylindole-2,3-dione

InChI

InChI=1S/C11H10N2O4/c1-6(2)12-9-4-3-7(13(16)17)5-8(9)10(14)11(12)15/h3-6H,1-2H3

InChI Key

YPDKOCMJZUFRJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.